Benzoylaconine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Benzoylaconine (BAC) primarily targets Toll-like receptors (TLRs) , specifically TLR4 , and TAK1 , a crucial upstream regulatory factor of TLR-induced MAPK and NF-κB signaling . These receptors play a significant role in the immune response processes, such as the secretion of cytokines and antigen presentation .
Mode of Action
BAC interacts with its targets by inhibiting the activation of TLR-induced MAPK and NF-κB pathways . It suppresses the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . BAC also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .
Biochemical Pathways
BAC affects the MAPK and NF-κB signaling pathways. It inhibits LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of p65 . The elevated protein levels of JNK, p38, and ERK phosphorylation after LPS stimulation are effectively restored by BAC treatment .
Pharmacokinetics
It is known that bac is a derivative of aconitum carmichaelii, which undergoes metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures, primarily in the mucosa of the gastrointestinal tract, liver, and plasma .
Result of Action
BAC exhibits an anti-inflammatory effect by inhibiting TLR-induced MAPK and NF-κB pathways . It significantly suppresses the release of pro-inflammatory cytokines and mediators, and downregulates the elevated protein levels of iNOS and COX-2 . In addition, BAC induces mitochondrial biogenesis in mice through activating AMPK signaling cascade .
Action Environment
The action of BAC can be influenced by environmental factors such as the presence of LPS, which stimulates macrophages to initiate a series of inflammatory responses . The efficacy of BAC may also be affected by the presence of other compounds, as seen in its use in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylaconine can be synthesized through the esterification of aconitine, another alkaloid found in Aconitum species . The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from the roots of Aconitum carmichaelii, followed by its chemical modification. The extraction process typically employs solvents like ethanol or methanol, and the subsequent esterification is performed using benzoyl chloride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Benzoylaconine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products:
Oxidation: Benzoylaconitine N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzoylaconine has a wide range of scientific research applications:
Comparison with Similar Compounds
Aconitine: Known for its analgesic and anti-inflammatory effects but with higher toxicity.
Mesaconitine: Shares similar pharmacological properties but differs in its ester group.
Hypaconitine: Exhibits similar bioactivity but with variations in its toxicity profile.
Benzoylaconine’s distinct combination of therapeutic effects and lower toxicity compared to other aconitine-type alkaloids makes it a valuable compound for further research and potential therapeutic applications .
Biological Activity
Benzoylaconine (BAC) is a bioactive alkaloid derived from Aconitum carmichaelii, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its diverse biological activities, including protective effects against ischemia-reperfusion injury, anti-inflammatory properties, and potential applications in treating cardiovascular conditions. This article delves into the biological activity of BAC, supported by recent research findings and case studies.
Pharmacological Properties
1. Protective Effects Against Ischemia-Reperfusion Injury
A significant study investigated the role of BAC in protecting skeletal muscle from ischemia-reperfusion (I/R) injury. The results indicated that BAC enhances cell viability and reduces markers of oxidative stress and apoptosis. Specifically, it elevated superoxide dismutase (SOD) levels and decreased creatine kinase (CK), lactate dehydrogenase (LDH), reactive oxygen species (ROS), malondialdehyde (MDA), and apoptosis-related molecules in both in vivo and in vitro models. The underlying mechanism involves the activation of the AMPK/Nrf2 signaling pathway, which promotes antioxidant responses and reduces oxidative damage .
2. Anti-Inflammatory and Analgesic Effects
BAC has demonstrated significant anti-inflammatory and analgesic properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators. This dual action makes BAC a candidate for treating conditions characterized by chronic inflammation .
3. Cardiovascular Effects
Studies have also highlighted the cardiovascular benefits of BAC, particularly its anti-hypertensive effects. It has been shown to improve heart function and reduce blood pressure in animal models, suggesting potential therapeutic applications for heart failure .
Pharmacokinetics
The pharmacokinetic profile of BAC reveals important insights into its absorption, metabolism, and excretion:
- Half-Life : The half-life of BAC is approximately 9.49 hours, indicating slower metabolism compared to other aconitine alkaloids like aconitine (1.41 hours) .
- Absorption : BAC exhibits rapid absorption with a low Tmax value, suggesting it reaches peak plasma concentrations quickly after administration.
- Excretion : Unlike aconitine, which is primarily excreted in urine, BAC is predominantly eliminated through feces .
Case Studies
Case Study: Aconite Poisoning
A notable case report examined a patient who experienced severe toxicity due to an intentional overdose of aconite, which contains BAC among other alkaloids. The patient presented with cardiovascular instability, requiring intensive care management including intubation and ventilation support. This case underscores the importance of understanding both the therapeutic potential and risks associated with BAC and related compounds .
Summary of Research Findings
Properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-KYSNEVMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.